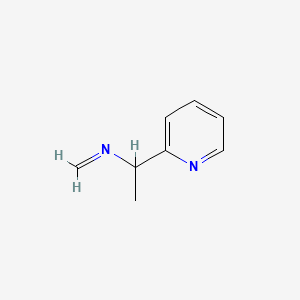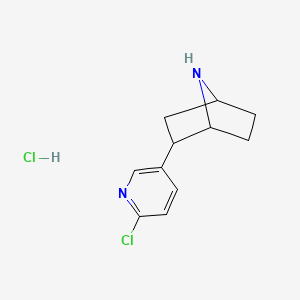
Epibatidine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epibatidine Dihydrochloride is a potent alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. It is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology . The compound is a chlorinated alkaloid and has been studied for its potential analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epibatidine Dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the chemoenzymatic synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4. This intermediate is then converted into Epibatidine through a series of steps involving palladium-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound is not widely established due to its high toxicity and the complexity of its synthesis. research laboratories often produce it in small quantities for experimental purposes using the aforementioned synthetic routes .
化学反应分析
Types of Reactions
Epibatidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, given the presence of a chlorine atom in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epibatidine N-oxide, while reduction can yield various reduced forms of the compound .
科学研究应用
Epibatidine Dihydrochloride has several scientific research applications:
Neuropharmacology: It is used to study nicotinic acetylcholine receptors due to its high affinity and potency.
Analgesic Research: Its potential as a non-opioid analgesic has been explored, although its high toxicity limits its therapeutic use.
Chemical Biology: It serves as a tool compound to investigate the role of nicotinic receptors in various biological processes.
作用机制
Epibatidine Dihydrochloride exerts its effects primarily by binding to nicotinic acetylcholine receptors. It has a high affinity for the α4β2 subtype of these receptors, leading to the activation of cholinergic pathways. This activation can result in analgesic effects, although the compound’s high toxicity and potential for receptor desensitization limit its practical applications .
相似化合物的比较
Similar Compounds
Nicotine: Like Epibatidine, nicotine also targets nicotinic acetylcholine receptors but with lower potency.
Mecamylamine: This compound is a nicotinic receptor antagonist and is used to study receptor function.
Suxamethonium: Another nicotinic receptor agonist, used primarily as a muscle relaxant.
Uniqueness
Epibatidine Dihydrochloride is unique due to its exceptionally high potency and broad-spectrum activity on both neuronal and neuromuscular nicotinic acetylcholine receptors. Its structure allows it to interact with these receptors more effectively than other similar compounds .
属性
CAS 编号 |
152885-09-1 |
|---|---|
分子式 |
C11H14Cl2N2 |
分子量 |
245.14 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |
InChI 键 |
BLGAWVGDKRRESC-HHDYSPPTSA-N |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
手性 SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |
规范 SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



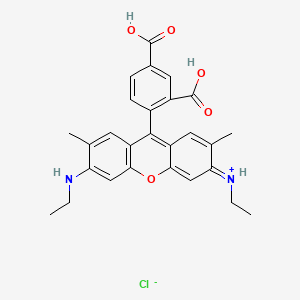
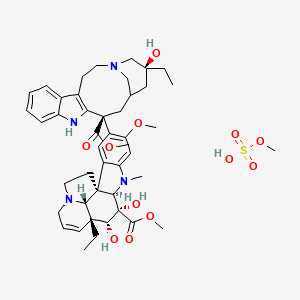
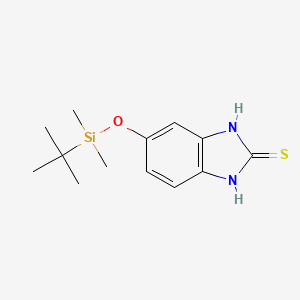


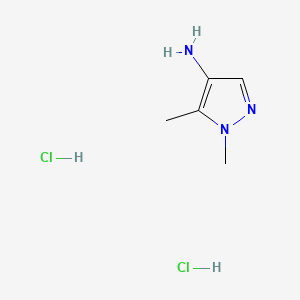
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
